molecular formula C10H7N7O3 B11227953 (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Cat. No.: B11227953
M. Wt: 273.21 g/mol
InChI Key: VNFNYPYNAMUXGX-NYYWCZLTSA-N
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Description

(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a hydrazinyl group, and a pyrimido[4,5-e][1,2,4]triazine core, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the pyrimido[4,5-e][1,2,4]triazine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazinyl group can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and pyrimido[4,5-e][1,2,4]triazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the hydrazinyl group produces hydrazine derivatives.

Scientific Research Applications

(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The furan ring and hydrazinyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The pyrimido[4,5-e][1,2,4]triazine core may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[4,5-e][1,2,4]triazine derivatives and furan-containing hydrazinyl compounds. Examples include:

  • 3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimidine-2,4(1H,3H)-dione
  • 2-(furan-2-ylmethylene)hydrazinyl)-1,3,4-thiadiazole derivatives

Uniqueness

What sets (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione apart is its unique combination of a furan ring, hydrazinyl group, and pyrimido[4,5-e][1,2,4]triazine core

Properties

Molecular Formula

C10H7N7O3

Molecular Weight

273.21 g/mol

IUPAC Name

3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C10H7N7O3/c18-8-6-7(13-10(19)14-8)12-9(17-15-6)16-11-4-5-2-1-3-20-5/h1-4H,(H3,12,13,14,16,17,18,19)/b11-4+

InChI Key

VNFNYPYNAMUXGX-NYYWCZLTSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=NC3=C(C(=O)NC(=O)N3)N=N2

Canonical SMILES

C1=COC(=C1)C=NNC2=NC3=C(C(=O)NC(=O)N3)N=N2

Origin of Product

United States

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